molecular formula C6H6F2N2S B15318720 4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine

4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine

Katalognummer: B15318720
Molekulargewicht: 176.19 g/mol
InChI-Schlüssel: MZFWWKWMAVXFBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine is a compound that features a difluorocyclopropyl group attached to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine typically involves the formation of the difluorocyclopropyl group followed by its attachment to the thiazole ring. One common method involves the reaction of a suitable thiazole precursor with a difluorocyclopropane derivative under specific conditions. For example, the reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluorocyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, sodium arylsulfinates, and other nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with sodium arylsulfinates can yield fluoroallylic sulfones .

Wissenschaftliche Forschungsanwendungen

4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other difluorocyclopropyl derivatives and thiazole-containing compounds. Examples include:

Uniqueness

4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine is unique due to the combination of the difluorocyclopropyl group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H6F2N2S

Molekulargewicht

176.19 g/mol

IUPAC-Name

4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C6H6F2N2S/c7-6(8)1-3(6)4-2-11-5(9)10-4/h2-3H,1H2,(H2,9,10)

InChI-Schlüssel

MZFWWKWMAVXFBD-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1(F)F)C2=CSC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.